1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12ClF2N3 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0687814 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to target a variety of proteins and enzymes, including polymerized tubulins , DNA gyrase, and type IV topoisomerase . These targets play crucial roles in cell division and DNA replication, making them important targets for anticancer and antimicrobial drugs .
Mode of Action
Similar quinoline derivatives have been shown to interrupt the g2 phase of the cell cycle by binding to polymerized tubulins (α and β), stabilizing the microtubules . This stabilization leads to the interruption of cell mitosis and, consequently, to cell death by apoptosis .
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This action ultimately leads to rapid bacterial death .
Pharmacokinetics
Similar compounds, such as the 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Result of Action
Similar quinoline derivatives have been shown to cause cell death by apoptosis due to the interruption of cell mitosis .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMFKEDZZGEXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.